Peraquinsin

Endothelial Barrier Vascular Leak MK2 Modulation

Peraquinsin is the only commercially available MK2 activator for endothelial barrier research. Unlike ACE inhibitors, ARBs, or α1-blockers, it uniquely activates MAPKAPK2 (MK2) to enhance vascular integrity — an orthogonal mechanism orthogonal to hemodynamic-focused antihypertensives. Most MK2-targeting probes are inhibitors; Peraquinsin is a rare activator. Use it to parse MK2-specific pathways, validate novel activator screening assays, or study vascular leak disorders with a defined quinazolinone scaffold (C₂₃H₂₈N₄O₄, MW 424.5). Substituting with another antihypertensive will not recapitulate MK2 activation. Ideal for pharmacological comparative studies and assay development.

Molecular Formula C23H28N4O4
Molecular Weight 424.5 g/mol
CAS No. 35265-50-0
Cat. No. B1496535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeraquinsin
CAS35265-50-0
Molecular FormulaC23H28N4O4
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N2CCN(CC2)CCC3=NC4=CC(=C(C=C4C(=O)N3)OC)OC
InChIInChI=1S/C23H28N4O4/c1-29-19-7-5-4-6-18(19)27-12-10-26(11-13-27)9-8-22-24-17-15-21(31-3)20(30-2)14-16(17)23(28)25-22/h4-7,14-15H,8-13H2,1-3H3,(H,24,25,28)
InChIKeyCSNKNIWBSXUJRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Peraquinsin (CAS 35265-50-0): A Quinazolinone-Derived MK2 Activator with Dual Vascular and Antihypertensive Research Applications


Peraquinsin (CAS 35265-50-0) is a small molecule quinazolinone derivative [1] that acts as an activator of MAP kinase-activated protein kinase 2 (MK2), a key serine/threonine kinase in the p38 MAPK signaling cascade [2]. Classified as an investigational antihypertensive agent, it is characterized by a molecular formula of C₂₃H₂₈N₄O₄ and a molecular weight of 424.5 g/mol [1]. Unlike many other cardiovascular-targeting agents, Peraquinsin's dual function as both an MK2 activator and an antihypertensive offers a distinct pharmacological profile for studying vascular disorders and endothelial barrier function [2].

Beyond Antihypertensive Class Effects: The Unsubstitutable Mechanism of Peraquinsin as a Research Tool for MK2-Mediated Vascular Integrity


While numerous antihypertensive agents exist (e.g., ACE inhibitors, ARBs, α1-adrenoceptor antagonists), their mechanisms do not address the specific, emerging role of MK2 in maintaining endothelial barrier function and vascular homeostasis [1]. Peraquinsin is not a broad-spectrum vasodilator or a classic receptor blocker; it is an activator of MK2 [1]. This specific activation is proposed to enhance vascular integrity and may offer a novel, orthogonal approach to managing vascular leak and hypertension, distinct from the hemodynamic-focused actions of conventional therapies [1]. Substituting Peraquinsin with another antihypertensive would fail to recapitulate this targeted MK2-activation pathway, making it a unique and non-interchangeable research tool for its specific biological investigation [2].

Quantitative Differentiation Guide for Peraquinsin (CAS 35265-50-0) Against Comparators and Alternatives


Mechanistic Divergence: MK2 Activation vs. Inhibition as a Strategy for Endothelial Barrier Stabilization

Unlike the majority of MK2-targeting compounds in development, which are inhibitors (e.g., MMI-0100), Peraquinsin is a direct MK2 activator [1]. While MK2 inhibition has been shown to be protective in models of pulmonary hypertension by decreasing inflammation and vascular remodeling [2], the activation of MK2 by Peraquinsin is specifically claimed for the treatment of vascular leak and endothelial barrier disorders [1]. This represents a fundamental divergence in therapeutic strategy within the same target class, positioning Peraquinsin for a distinct set of research applications focused on enhancing vascular integrity rather than suppressing inflammatory hypertrophy.

Endothelial Barrier Vascular Leak MK2 Modulation

Structural Distinction from α1-Adrenoceptor Antagonist Quinazolines

Peraquinsin (C₂₃H₂₈N₄O₄; MW: 424.5 g/mol) is a quinazolinone derivative [1]. This scaffold differs from other antihypertensive quinazolines like prazosin (C₁₉H₂₁N₅O₄; MW: 383.4 g/mol) and DC-015, which function as α1-adrenoceptor antagonists [2]. The presence of the quinazolinone core and the specific N-(2-methoxyphenyl)piperazine-ethyl substituent are key structural features [1] that confer its MK2-activating properties, a mechanism not shared by α1-blocker quinazolines. This structural divergence underpins its unique pharmacological activity.

Antihypertensive Structure-Activity Relationship Quinazoline

Physicochemical Property Differentiation: LogP and Solubility Profile

Peraquinsin exhibits physicochemical properties that influence its handling and potential formulation strategies. It has a computed LogP (XLogP3-AA) of 2.2 [1], indicating moderate lipophilicity. This value is distinct from other research compounds in the vascular space; for example, the vasodilator Buflomedil (LogP ~2.0) and its analog Perfomedil [2]. Vendor data indicates it is typically soluble in DMSO (e.g., 10 mM) and has specific storage requirements (powder at -20°C for 3 years) , which are critical for ensuring experimental reproducibility.

Drug Formulation Physicochemical Properties ADME

Targeted Research Applications for Peraquinsin (CAS 35265-50-0) Based on Its Unique Pharmacological Profile


Investigating MK2-Dependent Endothelial Barrier Stabilization

Use Peraquinsin as a chemical probe to study the role of MK2 activation in enhancing endothelial barrier function. This is based on its classification as an MK2 activator [1] and its claimed utility in treating vascular leak and endothelial barrier disorders [1]. This application is unique as most other MK2-targeting probes are inhibitors.

Differentiating MK2-Mediated vs. α1-Adrenoceptor-Mediated Antihypertensive Effects

Employ Peraquinsin in comparative pharmacological studies alongside α1-adrenoceptor antagonists (e.g., prazosin) to delineate the distinct hemodynamic and vascular protective effects arising from MK2 activation versus α1-blockade [2]. This leverages its unique quinazolinone structure and MK2-activating mechanism to parse out specific pathway contributions to blood pressure regulation and vascular health.

As a Reference Standard in MK2 Activator Screening and Profiling

Utilize Peraquinsin as a reference compound in the development and validation of biochemical or cell-based assays designed to identify and characterize novel MK2 activators. Its well-defined structure (C₂₃H₂₈N₄O₄, MW 424.5) [3] and established classification as an MK2 activator [1] provide a benchmark for activity and selectivity in screening cascades.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Peraquinsin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.